molecular formula C45H61ClN4O5 B12383707 Cy3-PEG2-SCO

Cy3-PEG2-SCO

Cat. No.: B12383707
M. Wt: 773.4 g/mol
InChI Key: XLXIHWVRMCTGFF-UHFFFAOYSA-N
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Description

Cy3-PEG2-SCO is a dye derivative of Cyanine 3 containing two polyethylene glycol units. This compound carries a succinimidyl carbonate group that can be covalently bound to an amino group. The succinimidyl carbonate group is often used to react with amino acid residues of proteins or peptides, particularly lysine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy3-PEG2-SCO involves the conjugation of Cyanine 3 with polyethylene glycol units and the introduction of a succinimidyl carbonate group. The reaction typically involves the following steps:

    Activation of Cyanine 3: Cyanine 3 is activated by reacting with a suitable activating agent.

    Conjugation with Polyethylene Glycol: The activated Cyanine 3 is then conjugated with polyethylene glycol units under controlled conditions.

    Introduction of Succinimidyl Carbonate Group: Finally, the succinimidyl carbonate group is introduced to the polyethylene glycol-conjugated Cyanine 3.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of Cyanine 3 are activated using industrial-grade activating agents.

    Mass Conjugation: The activated Cyanine 3 is conjugated with polyethylene glycol units in large reactors.

    Final Modification: The succinimidyl carbonate group is introduced in the final step, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cy3-PEG2-SCO primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group. This group reacts with amino groups in proteins or peptides, forming stable covalent bonds.

Common Reagents and Conditions

    Reagents: Common reagents include amino acids, peptides, and proteins.

    Conditions: The reactions are typically carried out in aqueous solutions at neutral to slightly basic pH (pH 7-8).

Major Products

The major products formed from these reactions are this compound conjugates with proteins or peptides, where the succinimidyl carbonate group has reacted with amino groups.

Scientific Research Applications

Cy3-PEG2-SCO has a wide range of applications in scientific research, including:

    Fluorescent Labeling: Used as a fluorescent dye for labeling proteins, peptides, and other biomolecules.

    Imaging: Utilized in fluorescence microscopy and imaging techniques to visualize biological processes.

    Bioconjugation: Employed in bioconjugation techniques to study protein-protein interactions and cellular dynamics.

    Diagnostics: Used in diagnostic assays and biosensors for detecting specific biomolecules.

Mechanism of Action

The mechanism of action of Cy3-PEG2-SCO involves the covalent binding of the succinimidyl carbonate group to amino groups in proteins or peptides. This binding forms a stable amide bond, allowing the fluorescent dye to be permanently attached to the target molecule. The fluorescence properties of Cyanine 3 enable the labeled molecules to be visualized under appropriate excitation and emission wavelengths .

Comparison with Similar Compounds

Similar Compounds

    Sulfo-Cy3-PEG2-TCO: A similar compound featuring a sulfonate group and a trans-cyclooctene moiety.

    Cy3-PEG2-NHS: Another derivative of Cyanine 3 with a polyethylene glycol linker and an N-hydroxysuccinimide ester group.

Uniqueness

Cy3-PEG2-SCO is unique due to its succinimidyl carbonate group, which provides specific reactivity towards amino groups in proteins and peptides. This specificity makes it highly suitable for targeted labeling and bioconjugation applications.

Properties

Molecular Formula

C45H61ClN4O5

Molecular Weight

773.4 g/mol

IUPAC Name

cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride

InChI

InChI=1S/C45H60N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h13-16,18,21-26,35H,6-10,12,17,19,27-34H2,1-5H3,(H-,46,47,50,51);1H

InChI Key

XLXIHWVRMCTGFF-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-]

Origin of Product

United States

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